molecular formula C20H29F3O3S B1177405 nolC protein CAS No. 136111-20-1

nolC protein

Cat. No.: B1177405
CAS No.: 136111-20-1
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Description

The NOLC1 protein, also historically referred to as nolC protein or nucleolar phosphoprotein p130, is a nucleolar and coiled-body phosphoprotein encoded by the NOLC1 gene in humans . This protein functions as a molecular chaperone that shuttles between the nucleolus and cytoplasm, and it plays a critical role as a regulator of RNA polymerase I, connecting it with enzymes responsible for ribosomal RNA (rRNA) processing and modification . Its function is vital for basic cellular processes, and it is ubiquitously expressed in various human tissues . Recent fundamental research has uncovered significant roles for NOLC1 in cancer biology and viral infection. In gastric cancer, NOLC1 is significantly upregulated and promotes resistance to cisplatin-based chemotherapy by binding to the p53 tumor suppressor protein. This interaction inhibits p53's nuclear accumulation and transcriptional activity, thereby suppressing p53-mediated ferroptosis, a form of regulated cell death . Furthermore, NOLC1 has been shown to interact with the influenza A virus (IAV) NS1 protein, an interaction that promotes host cell apoptosis and reduces viral replication, revealing its role in host-virus interactions . The protein also interacts with and regulates the nucleolar retention of TRF2, a key telomere-binding factor, thereby influencing telomere maintenance and the DNA damage response . Given its involvement in these crucial pathways, NOLC1 is an important reagent for studies in oncology, virology, and fundamental cell biology. This product is intended for research applications such as assay development, protein-protein interaction studies, and as a reference standard. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

136111-20-1

Molecular Formula

C20H29F3O3S

Synonyms

nolC protein

Origin of Product

United States

Genetic Basis and Expression of Nolc Protein

nolC Gene Locus and Genomic Organization in Rhizobium fredii

The nolC gene in Rhizobium fredii strain USDA257 is a chromosomally located gene, distinguishing it from many other nodulation genes which are often found on symbiotic plasmids. researchgate.netapsnet.org It is defined by a 1,176-base-pair open reading frame that encodes a protein with a deduced molecular weight of 43,564 Daltons (approximately 43.5 kDa). nih.govscilit.com Experimental analysis using mini-cells confirmed that a 4.3kb DNA fragment containing nolC expresses a single polypeptide of about 43 kDa. nih.govscilit.com

Genomic studies have identified sequences homologous to nolC in several other Rhizobium strains and in Agrobacterium tumefaciens, but not in Pseudomonas syringae pathovar glycinea, indicating its prevalence among related bacterial species. nih.govscilit.com While nolC does not share significant sequence homology with other characterized nodulation (nod) genes, it exhibits a 61% homology to the dnaJ gene of Escherichia coli, which encodes a heat-shock protein. apsnet.orgnih.govscilit.com Further investigation of the genomic neighborhood of nolC revealed that a larger 9.4kb fragment containing the gene expresses both the 43 kDa NolC protein and a 78 kDa polypeptide, which corresponds in size to a large heat-shock protein, suggesting that nolC may be genetically linked to another heat-shock-related gene. nih.govscilit.com

Table 1: Genomic Characteristics of the nolC Gene in R. fredii USDA257

CharacteristicDescriptionReference
Gene NamenolC nih.govscilit.com
LocationBacterial Chromosome apsnet.org
Size of Open Reading Frame1,176 base pairs nih.govscilit.com
Encoded Protein Size (Deduced)43,564 Da nih.govscilit.com
Encoded Protein Size (Experimental)~43 kDa nih.govscilit.com
Sequence Homology61% homologous to E. coli dnaJ (a heat-shock gene) apsnet.orgnih.gov
Genomic ContextAppears to be linked to another heat-shock gene (78 kDa) nih.govscilit.com

Transcriptional Regulation of nolC Gene Expression

The expression of the nolC gene is not governed by the same mechanisms that control many other genes involved in the rhizobium-legume symbiosis. It appears to be regulated in a distinct, constitutive manner. researchgate.net

The nolC gene is constitutively expressed, meaning it is transcribed continually under normal conditions. researchgate.net Studies using nolC::lacZ gene fusions have been instrumental in characterizing its expression. One particular fusion, where the reporter gene was inserted near the N-terminus of the protein-coding region, resulted in exceptionally high levels of β-galactosidase activity, suggesting the presence of a strong, active promoter upstream of the gene. apsnet.org

Unlike many key nodulation genes (e.g., nodABC), nolC expression is not modulated by flavonoids, which are common plant-derived signal molecules that induce symbiotic gene expression in rhizobia. apsnet.org This indicates that the promoter region of nolC lacks the conserved nod box sequence that typically mediates flavonoid-dependent regulation via NodD proteins.

Despite its significant homology to the dnaJ heat-shock gene, the expression of nolC does not appear to be part of a classical heat-shock response. apsnet.orgnih.gov Assays conducted at both normal (28°C) and elevated (37°C) growth temperatures did not reveal a significant induction of nolC expression. apsnet.org

Furthermore, the expression of nolC remains sustained throughout the entire process of nodule development on the host plant. apsnet.org Using a nolC::lacZ fusion, researchers observed gene activity in free-living bacteria prior to infection, within the infection threads, and throughout the formation of the nodule. apsnet.org This pattern of constitutive expression during symbiosis contrasts with many nod genes, which are temporally regulated at specific stages of the interaction. apsnet.org

Translational Regulation of this compound Synthesis

While the genetic and transcriptional aspects of nolC have been investigated, specific details regarding the translational regulation of its mRNA are not extensively documented in the available research. The primary finding is the successful expression of the 43 kDa polypeptide from its corresponding gene in mini-cell experiments, confirming that the open reading frame is correctly translated into a protein of the expected size. nih.govscilit.com The mechanisms that might control the efficiency of nolC mRNA translation, such as mRNA stability or the influence of its secondary structure, remain an area for future investigation.

Genetic Manipulation and Mutational Analysis of nolC Gene

Genetic manipulation of the nolC gene has been pivotal in elucidating its function as a negative regulator of host range. The initial characterization stemmed from the creation of a mutant strain, 257DH5, through random Tn5 transposon mutagenesis. nih.govnih.gov The insertion of the transposon within the nolC open reading frame resulted in a significant change in the symbiotic phenotype of R. fredii USDA257. nih.govscilit.com

Specifically, inactivation of nolC expands the host range of the bacterium to include the soybean cultivar 'McCall', which the wild-type strain cannot nodulate. nih.govscilit.com However, the nodules formed by the nolC mutant on 'McCall' are morphologically abnormal and ineffective, showing no nitrogen-fixing (acetylene reduction) activity. apsnet.orgnih.gov

Mutational analysis also revealed that nolC influences the interaction with compatible hosts. apsnet.org When a nolC mutant infects the normally compatible 'Peking' soybean cultivar, the resulting nodules exhibit developmental abnormalities, altered ultrastructure, and significantly reduced acetylene (B1199291) reduction compared to nodules formed by the wild-type strain. apsnet.org

To further study its regulation and function, more targeted genetic manipulations were performed, including the creation of nolC::lacZ gene fusions using a minimu bacteriophage transposon. apsnet.org These fusions, created at different locations within the gene, have been crucial for confirming its constitutive expression pattern and its lack of response to flavonoid inducers. apsnet.org

Table 2: Summary of nolC Mutational Analysis in R. fredii USDA257

Mutation TypeMethodResulting PhenotypeReference
Gene InactivationTn5 transposon insertion (mutant 257DH5)- Host range extended to soybean cv. 'McCall'.
  • Nodules on 'McCall' are ineffective (no nitrogen fixation).
  • nih.govscilit.com
    Gene InactivationTn5 transposon insertion- Developmental abnormalities in nodules on compatible soybean cv. 'Peking'.
  • Reduced acetylene reduction and altered nodule ultrastructure on 'Peking'.
  • apsnet.org
    Gene FusionMinimu bacteriophage transposon (muɗII1734) insertion to create nolC::lacZ fusions- Allowed for monitoring of gene expression.
  • Confirmed constitutive expression and lack of induction by flavonoids.
  • apsnet.org

    Molecular Function and Biochemical Mechanism of Nolc Protein

    Proposed Enzymatic Activities and Catalytic Properties of nolC Protein

    Many proteins function as enzymes, acting as biological catalysts that accelerate biochemical reactions. Enzymatic activity involves binding to a substrate at an active site and facilitating its conversion into a product. The catalytic properties of an enzyme are influenced by factors such as temperature, pH, and substrate concentration. Enzyme engineering can be employed to modify and improve catalytic activity and stability.

    While the search results discuss enzymatic activity and catalytic properties in the context of various enzymes like lipases, proteases, and those involved in nucleotide metabolism, specific proposed enzymatic activities or detailed catalytic properties directly attributed to the this compound were not found.

    Ligand Binding and Substrate Specificity of this compound

    Protein function often involves specific binding interactions with other molecules, referred to as ligands or substrates. The specificity of these interactions is determined by the structural complementarity and physicochemical properties of the binding site on the protein and the interacting molecule. Studies on protein-ligand interactions are crucial for understanding cellular functions and can involve techniques like molecular docking and binding energy predictions. Substrate specificity, particularly in enzymes, dictates which molecules the enzyme will act upon.

    Information regarding specific ligands or substrates that bind to the this compound, or details about its substrate specificity, were not available in the conducted searches. The search results provided general insights into protein-ligand binding mechanisms and methods.

    Post-Translational Modifications of this compound and Functional Implications

    Post-translational modifications (PTMs) are crucial mechanisms that increase the functional diversity of proteins. These covalent additions of functional groups or proteins, or proteolytic cleavages, can regulate or modify a protein's activity, localization, stability, and interactions with other molecules. Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. PTMs can also crosstalk with each other, influencing protein function and cellular signaling pathways.

    Specific post-translational modifications occurring on the this compound or their functional implications were not identified in the performed searches. The results provided a general overview of various PTMs and their significance in cellular processes and diseases.

    Cellular Localization and Subcellular Dynamics of this compound

    The precise location of a protein within the cell is critical for its function and its ability to interact with appropriate molecules. Proteins are targeted to specific subcellular compartments based on signal sequences or interactions with other cellular components. Protein localization is a dynamic process that can change in response to cellular signals or conditions. Experimental methods like fluorescence imaging and computational approaches are used to study protein localization.

    Information specifically detailing the cellular localization or subcellular dynamics of the this compound was not found in the conducted searches. The search results discussed the importance of protein subcellular localization and methods for its study in a general context.

    Compound Names and PubChem CIDs

    Biological Role and Physiological Significance of Nolc Protein

    Contribution to Nodulation (Nod Factor Signaling) in Soybean Symbiosis

    The nolC protein is directly implicated in the cultivar-specific nature of soybean nodulation by Rhizobium fredii. nih.govscilit.com Wild-type Rhizobium fredii strain USDA257 is unable to nodulate certain soybean cultivars, such as McCall. nih.gov However, a mutant strain (257DH5) with a Tn5 insertion disrupting the nolC gene in USDA257 gains the ability to form nodules on the McCall cultivar. nih.gov This demonstrates that nolC acts as a negative regulator, restricting nodulation on specific host genotypes.

    Nodulation is a complex process initiated by a molecular dialogue between the legume host and rhizobia. Flavonoids secreted by the plant roots activate rhizobial NodD proteins, which in turn regulate the expression of other nodulation genes, including nod, nol, and noe genes. apsnet.org These genes are involved in the biosynthesis of Nod factors, which are lipochitooligosaccharide signals essential for initiating nodule development. oup.comresearchgate.net While nolC is classified as a nol gene and impacts cultivar-specific nodulation, its precise mechanism within the broader Nod factor signaling pathway, beyond its role in host range determination, requires further elucidation based on the available information.

    Impact on Nitrogen Fixation Efficiency in Symbiotic Nodules

    While mutation in nolC allows Rhizobium fredii USDA257 to form nodules on a restrictive host like soybean cultivar McCall, these nodules are functionally impaired. nih.gov The nodules formed by the nolC mutant 257DH5 on McCall soybean lack acetylene-reduction activity, which is a measure of nitrogen fixation. nih.gov This indicates that although the symbiotic structure (the nodule) is formed, the critical function of converting atmospheric nitrogen into a usable form for the plant is absent. Therefore, the this compound, while involved in host compatibility, also plays a role in ensuring the effectiveness of the symbiosis and efficient nitrogen fixation within the nodules. Symbiotic nitrogen fixation is a vital process occurring within the specialized environment of root nodules, where rhizobia differentiate into bacteroids capable of nitrogen reduction. apsnet.orguniversiteitleiden.nlnih.govmissouri.eduresearchgate.net

    Involvement in Host Plant-Microbe Recognition and Compatibility

    The involvement of nolC in cultivar-specific nodulation highlights its crucial role in host plant-microbe recognition and compatibility. The ability of a nolC mutant to nodulate a normally non-compatible soybean cultivar demonstrates that nolC contributes to the plant's ability to restrict infection by certain rhizobial strains. nih.gov This suggests that nolC may be recognized by the host plant, potentially triggering a defense response or interfering with symbiotic signaling in a cultivar-specific manner. Host plant-microbe recognition is a complex interplay involving the perception of microbial signals, such as Nod factors, by plant receptors, which determines the outcome of the interaction, be it beneficial symbiosis or activation of plant immunity.

    Broader Physiological Functions within Rhizobium spp.

    The presence of nolC homologs in various Rhizobium strains and Agrobacterium tumefaciens suggests that the protein may have conserved physiological functions within the Rhizobiaceae family beyond the specific Rhizobium fredii-soybean symbiosis. nih.govscilit.com Although its direct role in the heat-shock response appears unlikely despite homology to dnaJ nih.govscilit.com, the conservation of nolC sequences across different species implies a potentially broader significance in bacterial physiology or interactions. Rhizobium species are known for their diverse physiological capabilities, including nitrogen fixation, nodulation, and intricate interactions with host plants, sometimes involving complex secretion systems like the type III secretion system (T3SS) and secreted effector proteins (Nops) that influence host range and symbiosis. researchgate.netoup.comtandfonline.comscielo.org.co Further research is needed to fully understand the extent of nolC's functions in other rhizobia and related bacteria.

    Phenotypic Characterization of nolC Mutants in Symbiotic and Non-Symbiotic Conditions

    The primary characterized phenotype of a nolC mutant of Rhizobium fredii strain USDA257 (mutant 257DH5) is observed under symbiotic conditions with soybean. As discussed, this mutant gains the ability to form nodules on soybean cultivar McCall, a host that is typically not nodulated by the wild-type strain. nih.gov However, this altered host range comes at the cost of symbiotic effectiveness, as the nodules formed are non-nitrogen-fixing (Fix-). nih.gov

    StrainSoybean CultivarNodulation PhenotypeNitrogen Fixation (Acetylene Reduction Activity)
    R. fredii USDA257 (Wild-type)McCallNo NodulationAbsent
    R. fredii 257DH5 (nolC::Tn5)McCallNodulationAbsent

    Based on the provided search results, there is no information detailing the phenotypic characteristics of nolC mutants under non-symbiotic or free-living conditions. The research focus presented is specifically on the role of nolC in the context of legume symbiosis.

    Structural Biology and Biophysical Characterization of Nolc Protein

    Primary Sequence Analysis and Conserved Motif Identification

    The primary structure of a protein, the linear sequence of its amino acids, is fundamental to its three-dimensional structure and ultimately its biological function. The nolC gene from Rhizobium fredii, a bacterium known for its symbiotic relationship with soybeans, encodes a protein with a deduced molecular weight of 43,564 Daltons. Analysis of the nolC primary sequence reveals significant homology with the DnaJ heat-shock protein from Escherichia coli. nih.gov

    A detailed analysis of the nolC amino acid sequence allows for the identification of conserved motifs, which are recurring patterns of amino acids that are often associated with specific functions or structural features. While specific motifs within the nolC protein itself are not extensively documented in publicly available literature, its homology to DnaJ suggests the presence of domains characteristic of this family of molecular chaperones. DnaJ proteins typically contain a highly conserved J-domain, which is crucial for its interaction with Hsp70 chaperones, a glycine-rich region, a zinc-finger domain, and a C-terminal domain. The presence of a J-domain in nolC would imply a role in protein folding and the stress response, which aligns with the complex molecular dialogue that occurs between rhizobia and their host plants during nodulation.

    To further elucidate the conserved regions within nolC, a comparative analysis with homologous proteins from other rhizobial species would be necessary. Such an analysis would likely reveal key residues and motifs that are critical for its function in host-specific nodulation.

    Below is a hypothetical interactive data table illustrating the types of conserved motifs that might be identified in the this compound based on its homology to the DnaJ family.

    Motif/DomainPredicted Location (Amino Acid Residues)Putative FunctionKey Conserved Residues
    J-domain1-70Interaction with Hsp70, ATPase stimulationHPD motif
    Glycine-rich region71-110Flexibility, linker regionG/F rich repeats
    Zinc-finger domain111-180Substrate binding, protein-protein interactionsCXXCXGXG motifs
    C-terminal domain181-378Substrate binding, dimerizationVariable

    Note: The data in this table is illustrative and based on the known structure of DnaJ proteins. A definitive analysis requires the specific primary sequence of Rhizobium fredii nolC and further bioinformatic investigation.

    Predicted and Experimentally Determined Higher-Order Structures of this compound

    The function of a protein is intrinsically linked to its three-dimensional structure, which is described at the secondary, tertiary, and quaternary levels.

    Secondary Structure: The secondary structure refers to the local folding of the polypeptide chain into regular structures such as alpha-helices and beta-sheets. Based on its homology to DnaJ, it can be predicted that the this compound possesses a mix of these secondary structural elements. The N-terminal J-domain is typically composed of four alpha-helices, while the C-terminal domain often contains a combination of alpha-helices and beta-sheets that form a binding pocket for substrate proteins.

    Quaternary Structure: The quaternary structure describes the assembly of multiple polypeptide chains into a functional protein complex. Many DnaJ proteins are known to function as homodimers. It is therefore plausible that the this compound also forms dimers, which may be essential for its activity in the nodulation process. The C-terminal domain is often implicated in the dimerization of DnaJ proteins.

    The following table summarizes the predicted higher-order structural features of the this compound.

    Structural LevelPredicted FeaturesBasis for Prediction
    Secondary StructureAlpha-helices and beta-sheetsHomology to DnaJ proteins
    Tertiary StructureMulti-domain structure with a distinct J-domain and substrate-binding domainHomology modeling based on DnaJ structures
    Quaternary StructurePotential for homodimerizationDimerization is common among DnaJ proteins

    Conformational Dynamics and Stability of this compound

    Proteins are not static entities; they exhibit a range of motions, from local fluctuations of amino acid side chains to large-scale domain movements. These conformational dynamics are often crucial for their function.

    Given its predicted role as a chaperone-like protein, the this compound is expected to be highly dynamic. The interaction with substrate proteins and its partner Hsp70 would likely involve significant conformational changes. The flexible glycine-rich region, predicted to be present, would act as a hinge, allowing for movements between the J-domain and the substrate-binding domains.

    The stability of the this compound would be influenced by various factors, including temperature, pH, and the presence of ligands or interacting partners. As nolC shares homology with heat-shock proteins, it may possess inherent stability to cope with cellular stress conditions that can occur during the infection of the host plant. Techniques such as circular dichroism and differential scanning calorimetry could be used to experimentally determine the thermal stability and folding characteristics of the this compound.

    Structure-Function Relationship Elucidation

    The structural features of the this compound are intricately linked to its specific function in determining host-cultivar specificity in the nodulation of soybean by Rhizobium fredii. The mutation in the nolC gene that leads to a change in the nodulation phenotype underscores its critical role. nih.gov

    The predicted J-domain is likely the primary site of interaction with an Hsp70 chaperone. This interaction is essential for the DnaJ/Hsp70 chaperone system to function in protein folding, refolding, and degradation. In the context of nodulation, the nolC/Hsp70 system may be involved in the proper folding and assembly of other nodulation proteins or in modulating the plant's defense responses.

    The C-terminal domain, with its predicted substrate-binding pocket, is likely responsible for recognizing and binding to specific client proteins. The nature of these client proteins is yet to be identified, but they are presumably key players in the signaling cascade that determines nodulation specificity. The specificity of this interaction would be a key determinant of the host range of the rhizobial strain.

    Protein Protein and Protein Nucleic Acid Interactions of Nolc Protein

    Identification of Direct Interacting Partners of nolC Protein

    NOLC1 acts as a scaffold or adaptor protein, engaging in numerous protein-protein interactions that are critical for its functions in ribosome biogenesis, stress response, and viral infection. nih.gov Identification of its direct binding partners has been accomplished through various methods, including co-immunoprecipitation, yeast two-hybrid screens, and proteomic analyses. researchgate.net

    Key interacting partners include core components of the small nucleolar ribonucleoprotein (snoRNP) complexes, proteins involved in genome integrity, and viral proteins that hijack host cell machinery. For instance, the nonstructural protein 1 (NS1) of the H1N1 and H5N1 influenza A viruses has been shown to directly interact with NOLC1. nih.govresearchgate.net Furthermore, NOLC1 interacts with proteins central to cell cycle regulation and DNA repair, such as tumor protein p53 and Telomeric Repeat-Binding Factor 2 (TRF2). nih.gov

    A summary of key direct interacting partners of NOLC1 is presented below.

    Interacting PartnerProtein Family/FunctionMethod of IdentificationReference
    NOP58Core Box C/D snoRNP proteinProteomic analysis string-db.org
    NOP56Core Box C/D snoRNP proteinProteomic analysis string-db.org
    DKC1 (Dyskerin)H/ACA snoRNP catalytic subunitProteomic analysis string-db.org
    FBL (Fibrillarin)Core Box C/D snoRNP proteinProteomic analysis string-db.org
    TRF2Telomere binding proteinFunctional Assays nih.gov
    p53 (Tumor protein 53)Tumor suppressorFunctional Assays nih.gov
    CK2alphaSerine/threonine protein kinaseFunctional Assays nih.gov
    Influenza A Virus NS1Viral nonstructural proteinCo-immunoprecipitation nih.govresearchgate.net
    POLR1ADNA-directed RNA polymerase I subunitProteomic analysis string-db.org

    Characterization of this compound Complex Formation and Stoichiometry

    NOLC1 is a key component of large, dynamic macromolecular assemblies, particularly ribonucleoprotein (RNP) complexes within the nucleolus and Cajal bodies. nih.gov Its ability to dimerize and interact with multiple partners simultaneously allows it to function as a scaffold in the assembly of these complexes, which are essential for the maturation of ribosomes. nih.govstring-db.org

    The formation of these complexes is crucial for bringing together various enzymatic components and their RNA substrates. For example, NOLC1's interaction with core components of the box C/D snoRNP (including NOP56, NOP58, and Fibrillarin) is fundamental to the assembly of the machinery required for pre-rRNA processing. string-db.org

    While the composition of these complexes is well-documented, the precise stoichiometry—the exact ratio of NOLC1 to its binding partners—is not extensively characterized in the literature. Determining the stoichiometry of large, dynamic complexes is technically challenging and often requires advanced biophysical techniques such as size-exclusion chromatography with multi-angle light scattering (SEC-MALS) or quantitative mass spectrometry. nih.govnews-medical.net However, the documented "protein heterodimerization activity" of NOLC1 suggests it forms complexes with a defined, rather than random, composition. nih.gov

    Functional Consequences of this compound Interactions with Other Cellular Components

    The interactions of NOLC1 are not merely structural; they have profound functional implications for the cell. These interactions regulate enzymatic activity, recruit factors to specific subcellular locations, and mediate cellular responses to stress.

    Ribosome Biogenesis: The primary functional consequence of NOLC1's interactions with Fibrillarin, NOP56, and NOP58 is the regulation of pre-rRNA processing. nih.govstring-db.org NOLC1 helps assemble the snoRNP complexes on pre-rRNA transcripts, facilitating the necessary modifications and cleavages to produce mature ribosomal RNA.

    Genome Stability and Stress Response: The interaction between NOLC1 and TRF2 has been shown to regulate rRNA synthesis in response to nucleolar stress, linking ribosome production to the maintenance of telomere integrity. nih.gov Furthermore, NOLC1 collaborates with the tumor suppressor p53 to synergistically activate the promoter of MDM2, a key regulator of the p53 pathway. nih.gov

    Viral Replication: The interaction with the influenza A virus NS1 protein is a clear example of a host-pathogen interaction. The virus appears to hijack NOLC1's function to aid its own replication. Studies have shown that a decrease in the level of NOLC1 in host cells negatively affects viral replication, highlighting the importance of this interaction for the virus. researchgate.net

    Regulation of Kinase Activity: NOLC1 can modulate the activity of other enzymes. For instance, its interaction with the catalytic subunit of protein kinase CK2 (CK2alpha) is regulated by inositol (B14025) hexakisphosphate, which can disrupt the interaction and thereby attenuate the NOLC1-mediated repression of CK2 activity. nih.gov

    Interacting PartnerFunctional Consequence of InteractionReference
    snoRNP Proteins (FBL, NOP56, NOP58)Facilitates pre-rRNA processing and ribosome biogenesis. nih.govstring-db.org
    TRF2Regulates rRNA synthesis under nucleolar stress and contributes to telomere length maintenance. nih.gov
    p53Synergistically activates the MDM2 promoter, influencing cell cycle control. nih.gov
    Influenza A Virus NS1Essential for efficient viral replication; hijacked by the virus. researchgate.net
    CK2alphaModulates the kinase activity of CK2. nih.gov

    Interaction with Nucleic Acids (DNA or RNA) and Regulatory Implications

    NOLC1 is a multifunctional RNA-binding protein (RBP). nih.gov Its primary nucleic acid substrates are various forms of RNA located within the nucleolus, which is consistent with its central role in ribosome synthesis.

    Interaction with ribosomal RNA (rRNA): The most significant nucleic acid interaction for NOLC1 is with pre-rRNA. As a core component of the rRNA processing machinery, NOLC1 binds directly or indirectly to pre-rRNA transcripts. This binding is essential to guide snoRNPs to their specific target sites on the rRNA, where they perform chemical modifications like methylation. nih.govoup.com

    Association with snoRNAs: NOLC1 is a core component of snoRNP complexes, which contain small nucleolar RNAs (snoRNAs) as a guide component. Therefore, NOLC1 is in a stable complex with these non-coding RNAs, which are essential for directing the enzymatic machinery to the correct nucleotides on the pre-rRNA. nih.gov

    While NOLC1 is predominantly known as an RBP, there is evidence suggesting a potential role in processes related to DNA metabolism and genome integrity. The related protein Nol12 interacts with chromatin-associated factors and proteins involved in DNA damage repair, such as the RNA/DNA helicase Dhx9. nih.govoup.com Nol12 has been shown to localize to sites of replication stress, suggesting a role in maintaining genome integrity. nih.gov Although direct, sequence-specific DNA binding by NOLC1 has not been extensively documented, its interactions with DNA-binding proteins like TRF2 and p53 place it at the interface of RNA and DNA metabolism, where it may indirectly influence chromatin structure and gene expression. nih.gov

    The regulatory implications of these nucleic acid interactions are significant. By controlling the rate and fidelity of ribosome production through its rRNA interactions, NOLC1 fundamentally regulates the cell's capacity for protein synthesis, and therefore, growth and proliferation. nih.gov Its potential involvement in DNA damage response pathways suggests it may also contribute to the coordination of cell growth with the maintenance of genome stability. oup.com

    Evolutionary Biology and Comparative Genomics of Nolc Protein Homologs

    Phylogenetic Analysis and Conservation Patterns Across Bacterial Taxa

    Phylogenetic analysis is a fundamental approach to understanding the evolutionary history of a protein like nolC and its homologs across different bacterial species. This method involves constructing phylogenetic trees based on sequence data, which can reveal evolutionary relationships and patterns of divergence. Highly conserved regions within protein sequences across diverse taxa often indicate functional importance, as these areas are less tolerant of mutations due to selective pressure to maintain protein function nih.govnih.gov.

    The degree of evolutionary conservation in a protein reflects the balance between the natural tendency for mutation and the necessity to preserve the macromolecule's structural integrity and function tau.ac.il. Analyzing conservation patterns can help identify functionally critical residues or domains within the nolC protein. Tools and methodologies exist to estimate and visualize evolutionary conservation, typically involving collecting homologous sequences, performing multiple sequence alignment, and reconstructing a phylogenetic tree tau.ac.il. The resulting data can then be used to estimate evolutionary rates for each position in the sequence, highlighting slowly evolving sites that are often important for function tau.ac.il.

    Phylogenetic analysis can be performed using either nucleic acid or amino acid sequence data, although analysis based on nucleic acid sequences provides more characters and can be more informative nih.gov. Different evolutionary models can be used to infer phylogeny and evolutionary rates, and selecting the best-fitting model is crucial for accurate analysis tau.ac.il.

    Comparative Genomics of nolC Loci in Symbiotic and Non-Symbiotic Bacteria

    Comparative genomics plays a vital role in understanding the genetic context of nolC, particularly when comparing symbiotic and non-symbiotic bacteria. This involves analyzing and comparing the genomes of different bacterial strains or species to identify similarities and differences in gene content, organization, and evolutionary history researchgate.netnih.gov.

    Studies comparing symbiotic and non-symbiotic bacteria, such as those within the genus Ensifer (formerly Sinorhizobium), have highlighted genomic differences between these groups. For instance, comparative genomics has revealed divergences in pangenome content between symbiotic and non-symbiotic clades researchgate.netnih.gov. Symbiotic strains have been observed to carry fewer genes on average and appear to have fewer rRNA operons compared to non-symbiotic strains researchgate.netnih.gov. These genomic differences can be associated with variations in metabolic capabilities and environmental tolerances, such as the ability to catabolize different carbon sources or tolerate heat stress and alkaline conditions researchgate.netnih.gov.

    The presence and organization of nol genes, including nolC, are particularly relevant in symbiotic bacteria, as they are often involved in the synthesis of Nod factors, which are essential for initiating symbiosis with host plants nih.gov. These symbiosis-related genes are frequently located on mobile genetic elements like megaplasmids or genomic islands, contributing to their variability and potential for horizontal gene transfer nih.gov. Comparative genomics allows for the investigation of the presence, absence, and genomic context of nolC in different strains and species, providing insights into its role in the evolution of symbiotic relationships.

    Divergence and Adaptation of nolC Homologs in Distinct Environments

    The divergence and adaptation of protein homologs, including nolC, in response to distinct environmental conditions is a key aspect of evolutionary biology. Organisms adapt to different environments through various mechanisms, including changes in gene expression and protein sequences nih.gov. Studying transcriptional variation among populations living in different environments can shed light on species adaptation and diversification nih.gov.

    Proteins evolve under constraints imposed by their function, and collections of homologous sequences record the outcomes of evolutionary processes shaped by these constraints plos.org. Divergence in protein sequences can occur at different rates, and some genes or regions within genes may evolve more rapidly than others, particularly after gene duplication events frontiersin.org. This divergence can lead to changes in protein function or expression patterns, contributing to adaptation to new niches or environmental challenges frontiersin.orgplos.org.

    Environments with distinct selective pressures can drive the evolution of different adaptive strategies, even in closely related lineages oup.compnas.org. The degree of convergence or divergence in protein sequences and functions can be influenced by factors such as the time since divergence, shared genetic variation, and the similarity of selective conditions pnas.org. Studying the divergence of nolC homologs in bacteria inhabiting different environments (e.g., free-living vs. symbiotic, different soil types, or host plants) can provide insights into the selective forces that have shaped its evolution and potential functional specializations.

    Analysis of Homology to dnaJ Heat-Shock Proteins and Functional Implications

    Analysis of homology between this compound and DnaJ heat-shock proteins is significant due to the functional roles of DnaJ proteins as molecular chaperones. DnaJ proteins are members of the Hsp40 family and function as co-chaperones with Hsp70 proteins (like DnaK) in various cellular processes, including protein folding, assembly, and protection from stress-induced aggregation molbiolcell.orgresearchgate.netmdpi.com. They are characterized by a conserved J-domain, which is crucial for interacting with Hsp70 proteins and stimulating their ATPase activity molbiolcell.org.

    Homology between nolC and DnaJ suggests potential functional similarities or shared evolutionary origins. While the specific function of this compound is related to nodulation in symbiotic bacteria, its potential homology to DnaJ proteins could imply a role in protein handling, stress response, or interaction with other proteins within the bacterial cell. Some members of the DnaJ family have been implicated in various cellular processes and can have diverse roles depending on the organism and cellular context peerj.com.

    The organization of domains in DnaJ proteins typically includes an N-terminal J domain, a glycine (B1666218) and phenylalanine-rich region, and a cysteine-rich region molbiolcell.org. If nolC shares homology with DnaJ, it might possess similar structural features or domains that mediate interactions with other proteins or substrates. Analyzing the specific regions of homology can provide clues about potential molecular functions and interactions of the this compound. The involvement of DnaJ proteins in responses to heat shock and other stresses molbiolcell.orguniprot.org raises the possibility that nolC, if functionally related, might also play a role in bacterial stress tolerance or adaptation to the potentially challenging environment within plant nodules.

    Advanced Methodologies in Nolc Protein Research

    Omics Approaches (Proteomics, Transcriptomics) for Comprehensive nolC Protein Studies

    Omics technologies provide a global perspective on the molecular landscape of an organism, offering a powerful lens through which to study the function and regulation of the this compound.

    Transcriptomics , particularly RNA-Sequencing (RNA-Seq), allows for a comprehensive analysis of the nolC gene's expression under various conditions. youtube.com By comparing the transcriptomes of rhizobia exposed to different environmental cues, such as the presence or absence of host plant-root flavonoids, researchers can quantify changes in nolC mRNA levels. nih.govmdpi.com This approach helps to identify the specific signals that induce or repress nolC transcription, providing clues about its regulatory pathways. mdpi.com A typical transcriptomic study might compare wild-type bacteria with strains where a regulatory gene is knocked out, revealing how that regulator affects nolC expression.

    Proteomics offers a direct measurement of the this compound itself, complementing transcriptomic data. monash.edunih.gov Using techniques like high-resolution mass spectrometry, scientists can quantify the abundance of the this compound in different cellular fractions or in response to specific stimuli. nih.gov Quantitative proteomics can reveal post-translational modifications on the this compound and identify its interaction partners through co-immunoprecipitation followed by mass spectrometry (Co-IP/MS). youtube.com Comparing the proteomes of wild-type and nolC mutant strains can uncover downstream effects of nolC absence, highlighting the cellular processes it influences. monash.edu

    Table 1: Illustrative Proteomic Data from a Hypothetical Study on a nolC Mutant This table represents example data that could be generated from a quantitative proteomics experiment comparing a wild-type rhizobial strain to a nolC deletion mutant, highlighting proteins whose expression is significantly altered in the absence of nolC.

    Protein IDProtein NameFold Change (Mutant vs. Wild-Type)p-valuePutative Function
    P12345NodA-3.5<0.01Nod factor biosynthesis
    P67890NodB-3.2<0.01Nod factor biosynthesis
    Q54321ExoY+2.8<0.01Exopolysaccharide synthesis
    Q98765EffC+2.1<0.05Efflux pump component
    R11223Hsp60+1.9<0.05Chaperone, stress response

    Advanced Microscopy and Imaging Techniques for this compound Localization and Dynamics

    Determining the precise location of the this compound within the bacterial cell is crucial to understanding its function. Advanced microscopy techniques have moved beyond the diffraction limit of light to enable visualization at the nanoscale. americanlaboratory.com

    Fluorescence Microscopy , particularly with super-resolution capabilities like Stimulated Emission Depletion (STED) or Photoactivated Localization Microscopy (PALM), can be used to pinpoint the location of nolC. mpg.denih.gov This is typically achieved by genetically fusing the nolC gene with a gene encoding a fluorescent protein, such as Green Fluorescent Protein (GFP), or by using immunofluorescence with antibodies specific to the this compound. news-medical.netmolbiolcell.org These methods can confirm its expected localization to the bacterial outer membrane and reveal if it forms clusters or specific microdomains. nih.gov

    Live-cell imaging allows for the study of this compound dynamics in real-time. nih.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to measure the mobility of fluorescently-tagged nolC within the membrane, providing insights into its diffusion characteristics and whether it is part of a stable protein complex. nih.govnih.gov Furthermore, Förster Resonance Energy Transfer (FRET) can be used to study protein-protein interactions directly within a living cell. news-medical.net By tagging nolC and a suspected partner protein (e.g., other components of the Nod factor export machinery) with a FRET donor-acceptor pair, researchers can measure their proximity on a nanometer scale, providing strong evidence of a direct interaction. nih.gov

    Table 2: Summary of Advanced Imaging Techniques and Their Application to nolC Research This table outlines how different microscopy techniques could be applied to investigate various aspects of this compound biology.

    TechniqueInformation GainedExample Application
    Super-Resolution Microscopy (STED/PALM)Precise subcellular localization at the nanoscale. nih.govConfirming and mapping the distribution of nolC within the outer membrane.
    Confocal Laser Scanning Microscopy3D localization within the cell.Visualizing nolC distribution in bacterial biofilms or during interaction with host root hairs.
    Live-Cell Imaging with FRAPProtein mobility and dynamics. nih.govMeasuring the diffusion rate of nolC in the membrane to assess its inclusion in larger, less mobile complexes.
    FRET MicroscopyDirect protein-protein interactions in vivo. news-medical.netDetermining if nolC directly interacts with other Nod factor export proteins within the cell envelope.

    In Vitro Reconstitution Systems for this compound Activity Assays

    To directly measure the biochemical activity of the this compound, researchers often turn to in vitro reconstitution systems. nih.govnih.gov These bottom-up approaches involve isolating the protein from its complex cellular environment and studying its function in a controlled, artificial setting. nih.gov

    The process begins with the overexpression and purification of the this compound. As a membrane protein, this typically requires the use of detergents to solubilize it from the membrane, followed by chromatography techniques. The purified this compound is then reconstituted into artificial membrane systems, such as liposomes (spherical vesicles made of a phospholipid bilayer) or nanodiscs. wikipedia.org This step is critical for ensuring the protein folds correctly and is in a membrane environment that mimics its native state.

    Once reconstituted, an activity assay can be developed. nih.govprecisionformedicine.com While the precise function of nolC is part of ongoing research, a hypothetical assay could measure its potential role in transporting a specific substrate, such as a Nod factor precursor, across the artificial membrane. This could be monitored by encapsulating a detection reagent within the liposome (B1194612) or by using a fluorescently labeled substrate. youtube.com Such systems allow researchers to determine kinetic parameters, substrate specificity, and the influence of other proteins on nolC activity.

    Table 3: Hypothetical Kinetic Data from an In Vitro Assay for nolC This table shows illustrative results from a reconstituted system designed to measure the transport activity of nolC with a hypothetical substrate.

    Substrate Concentration (µM)Initial Transport Rate (pmol/min/mg protein)
    1015.2
    2028.9
    5055.1
    10075.3
    20088.6
    40095.4

    Computational Modeling and Bioinformatics for this compound Structure and Function Prediction

    Computational and bioinformatics tools are indispensable for predicting the structure and function of proteins from their amino acid sequence, guiding experimental work. nih.govnih.gov

    Bioinformatics analyses of the nolC amino acid sequence can predict key features. youtube.com Algorithms can identify putative transmembrane domains, signal peptides, and conserved motifs by comparing the nolC sequence to large databases of known proteins. nih.govfrontiersin.org Homology searches using tools like BLAST can identify related proteins in other organisms, which can provide initial hypotheses about nolC's function. nih.gov

    Computational modeling aims to predict the three-dimensional (3D) structure of the this compound. mdpi.comnih.gov If a high-similarity template structure (a homologous protein) exists, homology modeling can be used to build a reliable 3D model. nih.gov In the absence of a suitable template, ab initio (from scratch) prediction methods, increasingly powered by machine learning and artificial intelligence, can be employed. mdpi.com A predicted 3D model is invaluable for understanding how nolC might function at a molecular level. einsteinmed.edu It can be used for molecular docking simulations to predict how it might bind to substrates or interact with other proteins in the export apparatus. smog-server.org

    Table 4: Example of Bioinformatics Predictions for the this compound Sequence This table summarizes the types of predictive information that can be generated from the primary amino acid sequence of nolC using various bioinformatics tools.

    Analysis TypePrediction Tool ExamplePredicted Feature for nolC
    Transmembrane Domain PredictionTMHMMMultiple transmembrane helices, consistent with an outer membrane protein.
    Signal Peptide PredictionSignalPPresence of a signal peptide for targeting to the cell envelope.
    Conserved Domain SearchPfam, InterProIdentification of a domain belonging to the OmpA/MotB superfamily.
    Homology SearchBLASTpSignificant homology to outer membrane proteins in other bacterial species.
    Secondary Structure PredictionPSIPREDPrediction of alpha-helical and beta-sheet regions along the sequence.

    Gene Editing and High-Throughput Screening for Functional Dissection of nolC

    To rigorously test the function of the nolC gene within its native biological context, researchers utilize precise gene editing technologies coupled with high-throughput screening methods. lonza.com

    Gene editing , particularly using the CRISPR-Cas9 system, has revolutionized functional genomics. wikipedia.orgmedlineplus.gov This technology allows for the precise and efficient modification of the nolC gene in the rhizobial genome. crisprtx.comnih.gov Researchers can create complete gene knockouts to study the null phenotype, or introduce specific point mutations to probe the function of individual amino acids or domains predicted to be important from computational models. acs.org This level of precision is critical for dissecting the specific roles of different parts of the this compound.

    Table 5: Illustrative Results from a High-Throughput Screen of nolC Mutants This table presents example data from an HTS experiment where different nolC mutants are assessed for their ability to nodulate a host plant, relative to the wild-type strain.

    Mutant IDMutation DescriptionRegionRelative Nodulation Efficiency (%)
    NOLC-DELComplete DeletionN/A2
    NOLC-M01A52GTransmembrane Helix 195
    NOLC-M02P150LExtracellular Loop 215
    NOLC-M03G152AExtracellular Loop 288
    NOLC-M04R210ACytoplasmic Domain45

    Future Research Trajectories for Nolc Protein Studies

    Elucidation of Uncharacterized Molecular Mechanisms of nolC Protein Action

    A primary focus for future research involves fully deciphering the molecular mechanisms by which the this compound exerts its effects. While its involvement in symbiosis is recognized, the precise biochemical pathways and interactions it participates in are not yet completely understood. Future studies should aim to identify specific protein-protein interactions, enzymatic activities, or regulatory roles of nolC. Advanced techniques such as proteomics and interactomics could be employed to map the network of proteins that nolC interacts with during different stages of symbiosis or in varying environmental conditions. frontiersin.org Furthermore, investigating potential post-translational modifications of nolC and how these modifications influence its localization, stability, and activity will be crucial. Understanding the structural biology of nolC through techniques like X-ray crystallography or cryo-electron microscopy could provide insights into its functional domains and how it interacts with other molecules. Research into the molecular mechanisms of protein function often involves understanding how variants affect stability and interactions, which can be informed by machine learning models applied to protein sequence and structure. biorxiv.org

    Integration of this compound Function into Comprehensive Symbiotic Regulatory Networks

    Integrating the function of this compound into the broader context of symbiotic regulatory networks is another critical area for future research. Symbiosis, particularly between legumes and rhizobia, involves intricate signaling pathways and coordinated gene expression in both the host plant and the bacterial symbiont. frontiersin.org Future studies should focus on how nolC expression and activity are regulated in response to host signals and environmental cues. This could involve examining the transcriptional and translational control of the nolC gene and identifying the regulatory elements and transcription factors that influence its expression. Research has highlighted the importance of complex regulatory networks involving small molecular compounds and alternative splicing in optimizing symbiotic relationships. mdpi.com Furthermore, understanding how nolC interacts with or influences other known symbiotic genes and pathways, such as those involved in nodulation, nutrient exchange, or immune suppression, will be essential for building a comprehensive model of symbiotic regulation. oup.compensoft.net The use of multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, can help to build a more complete picture of how nolC fits into these complex networks. frontiersin.org The role of non-coding RNAs, such as lncRNAs, in regulating gene expression and protein function during symbiosis also presents a relevant area for exploring potential connections with nolC. nih.gov

    Biotechnological Exploitation of this compound in Enhancing Legume Productivity

    The potential for biotechnological exploitation of this compound to enhance legume productivity represents a promising avenue for future research. Given the role of nolC in symbiosis, particularly in the context of nitrogen fixation, manipulating its activity could potentially lead to improved nodulation efficiency and increased nitrogen uptake by legumes. Future research could explore genetic engineering approaches to optimize nolC expression in rhizobia strains used as inoculants for legume crops. This might involve developing strains with enhanced or precisely regulated nolC activity to improve the effectiveness of the symbiotic interaction. Additionally, understanding how nolC contributes to the plant's response to the symbiont could inform strategies for developing legume varieties that are more receptive to nodulation or more efficient at utilizing the fixed nitrogen. medcraveonline.com While biotechnology tools are being explored to improve legume resistance to biotic and abiotic stresses, integrating the understanding of symbiotic proteins like nolC could further enhance these efforts. researchgate.neticrisat.org Research into underutilized legumes also highlights the need for strategic crop improvement through biotechnology, where nolC could potentially play a role. frontiersin.orgnih.gov

    Exploring this compound in Other Symbiotic or Pathogenic Contexts

    Exploring the presence and function of this compound in other symbiotic or pathogenic contexts is a valuable direction for future research. While nolC is primarily associated with rhizobium-legume symbiosis, investigating whether homologous proteins exist in other bacteria involved in different types of plant-microbe interactions, including those that are commensal or even pathogenic, could provide insights into the evolutionary history and diverse roles of this protein family. nih.govapsnet.org Research on type VI and type III secretion systems, for example, has shown that these systems and their effector proteins can play roles in both pathogenesis and beneficial interactions, highlighting the potential for proteins to have dual functions depending on the context. nih.govroyalsocietypublishing.org Future studies could involve searching for nolC homologs in the genomes of a wider range of microbes and experimentally determining their function in different host interactions. This could reveal novel roles for nolC or related proteins in modulating host responses, facilitating microbial colonization, or influencing community dynamics in various ecosystems. Understanding the molecular mechanisms underlying pathogenesis in other systems, such as cystic fibrosis or colorectal cancer, also involves studying protein function and interactions, which could offer comparative insights. nih.govnih.gov

    Q & A

    Q. What experimental approaches are recommended for initial functional characterization of nolC protein in bacterial models?

    Begin with gene knockout studies using CRISPR/Cas9 or homologous recombination to assess phenotypic changes under stress conditions. Pair this with transcriptional profiling (qRT-PCR) to measure expression changes and Western blotting to confirm protein presence. For functional assays, use enzymatic activity tests specific to nolC's predicted domains (e.g., ATPase activity assays). Include appropriate controls, such as complemented strains, to validate specificity .

    Q. How can researchers reliably determine the subcellular localization of this compound?

    Combine subcellular fractionation with differential centrifugation to isolate membrane, cytoplasmic, and periplasmic fractions. Validate localization via immunofluorescence microscopy using epitope-tagged nolC (e.g., GFP fusion constructs) and colocalization markers (e.g., membrane-specific dyes). Cross-validate results with computational prediction tools like PSORTb or CELLO .

    Q. Which bioinformatics tools are essential for analyzing nolC's sequence and evolutionary relationships?

    Use BLASTp for homology searches against UniProt or NCBI databases. Perform multiple sequence alignment with Clustal Omega or MUSCLE to identify conserved domains. Construct phylogenetic trees using PhyML or MEGA to infer evolutionary relationships among orthologs. Annotate functional motifs with InterProScan or Pfam .

    Advanced Research Questions

    Q. How can contradictions in reported biochemical activities of nolC across studies be systematically addressed?

    Conduct meta-analysis of existing data to identify methodological variables (e.g., buffer conditions, assay temperature). Perform orthogonal validation using isothermal titration calorimetry (ITC) for binding affinity and stopped-flow spectroscopy for kinetic parameters. Compare results across orthologs to distinguish conserved functions from species-specific adaptations .

    Q. What integrated strategies are effective for mapping nolC's functional domains with high resolution?

    Employ site-directed mutagenesis targeting conserved residues, followed by functional assays (e.g., ATP hydrolysis or substrate binding). Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon ligand binding. Complement with computational docking (AutoDock Vina) to predict interaction interfaces .

    Q. How should discrepancies between in vitro and in vivo functional data for nolC be resolved?

    Develop conditional knockout models to study phenotypic rescue under controlled expression levels. Use fluorescence-based reporters (e.g., FRET biosensors) to monitor real-time activity in live cells. Perform metabolomic profiling (LC-MS) to identify pathway perturbations in knockout strains .

    Q. What advanced techniques are suitable for studying nolC's role in multi-protein complexes?

    Apply crosslinking mass spectrometry (XL-MS) to identify interaction partners in native conditions. Use cryo-electron microscopy (cryo-EM) for structural insights into complex assembly. Validate interactions via surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements .

    Methodological Considerations

    Q. What quality control measures are critical for quantifying this compound levels via immunoblotting?

    Normalize samples using total protein stains (e.g., Coomassie) or housekeeping proteins (e.g., RpoB). Validate antibodies with knockout controls to ensure specificity. Include technical triplicates and biological replicates to account for variability. Use quantitative imaging software (e.g., ImageLab) for densitometric analysis .

    Q. How can researchers optimize conditions for nolC purification and stability assays?

    Screen buffer additives (e.g., glycerol, detergents) using differential scanning fluorimetry (DSF) to monitor thermal stability. Employ size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to assess oligomeric state. For membrane-associated nolC, use nanodiscs or amphipols to maintain solubility .

    Data Interpretation Frameworks

    Q. What statistical approaches are recommended for analyzing high-throughput data on nolC interactomes?

    Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to proteomics datasets. Use network analysis tools (Cytoscape) to visualize interaction clusters. Validate hits with reciprocal co-immunoprecipitation and functional enrichment analysis (DAVID) to identify overrepresented pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.